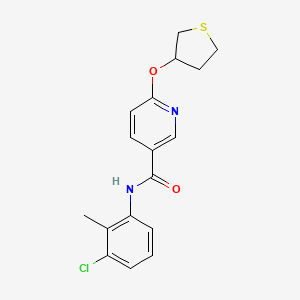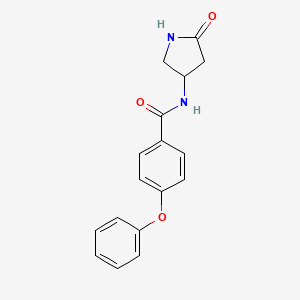
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. In the first paper, the synthesis of a pyrimidine-based benzamide derivative is described. The compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, was synthesized and characterized using various spectroscopic techniques, including IR, Raman, and NMR. The synthesis involved a series of reactions that provided the title molecule with specific substituents on the benzamide moiety, which could influence its biological activity .
In the second paper, a series of novel benzamide derivatives were synthesized using a one-pot three-component synthesis. This method utilized 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in an ionic liquid medium, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), which acted as both solvent and catalyst. The process was noted for its environmental friendliness and efficiency, producing good yields under mild conditions .
The third paper details the synthesis of a thienopyrimidine-based benzamide derivative. The synthetic route involved multiple steps, starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation, chlorination, and further condensation reactions. The final product, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was characterized and its crystal structure was determined .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with biological targets. In the first study, density functional theory (DFT) was used to explore the conformational flexibility of the synthesized molecule. Ten different conformers were identified, with conformer 1 being the most stable. The potential energy distribution was calculated, and the formation of hydrogen bonds was analyzed using natural bond orbital (NBO) analysis .
In the third study, the crystal structure of the synthesized thienopyrimidine-based benzamide was analyzed. The crystal belonged to the tetragonal system, and the optimized geometric bond lengths and angles obtained by DFT were compared with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map was investigated, providing insights into the reactive sites of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are complex and require precise control over reaction conditions. The first paper did not detail the specific reactions used in the synthesis but emphasized the characterization of the final product . The second paper highlighted the use of an ionic liquid medium to facilitate the synthesis of benzamide derivatives, which could be a reaction worth exploring for the synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide . The third paper provided a detailed synthetic route for the thienopyrimidine-based benzamide, which involved condensation, chlorination, and further condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The first paper provided a comprehensive analysis of the vibrational spectra of the synthesized molecule, which can be correlated with its physical properties. The NMR analysis and frontier molecular orbitals (FMOs) were also investigated, providing information on the electronic properties of the molecule .
The third paper discussed the antiproliferative activity of the synthesized thienopyrimidine-based benzamide against various cancer cell lines, indicating its potential as an anticancer agent. The molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer, which is a significant finding in the context of drug design .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates a mild, practical, and selective high-yielding process. The use of an N-O bond as an internal oxidant and the influence of substituents on the directing/oxidizing group for the selective formation of valuable products highlight the compound's utility in synthetic chemistry (Rakshit et al., 2011).
Receptor Binding and Pharmacology
Arylphenylpyrrolidinylmethylphenoxybenzamides exhibit high affinity and selectivity for κ opioid receptors, showcasing their potential in receptor binding assays and in vitro antagonist activities. These compounds, particularly (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, demonstrate potent κ opioid receptor antagonism and are evaluated for their utility as receptor occupancy tracers without the need for radiolabeling (Mitch et al., 2011).
Anticonvulsant and Sedative-Hypnotic Activities
A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Compound 5i, in particular, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Glycine Transporter Type-2 Inhibition
Phenoxymethylbenzamide derivatives have been identified as a new class of glycine transporter type-2 (GlyT-2) inhibitors. These compounds, particularly N-(1-(3-(dimethylamino)propyl)piperidin-4-yl)-4-((4-(trifluoromethyl)phenoxy)methyl)benzamide, showed potent inhibitory activity against human GlyT-2 and exhibited anti-allodynia effects in mouse neuropathic pain models (Takahashi et al., 2014).
Corrosion Inhibition
Research on Schiff’s bases, including those derived from benzamides, has shown significant corrosion inhibition efficiency for mild steel in hydrochloric acid solutions. These inhibitors demonstrate the potential for protective coating development in industrial applications, highlighting the versatility of benzamide derivatives in materials science (Ansari et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGFFQBKMPBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

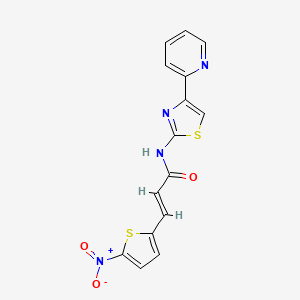


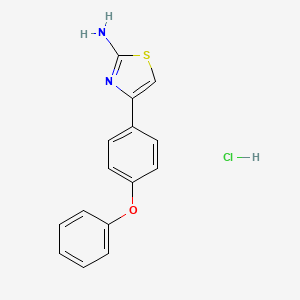
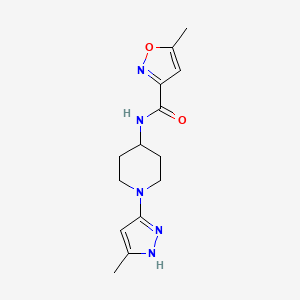
![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)
![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)
![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)
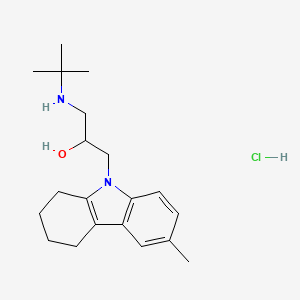
![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)
![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)
